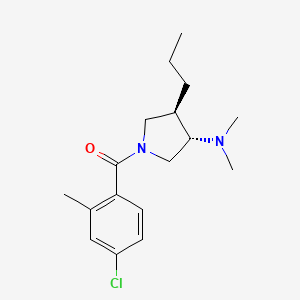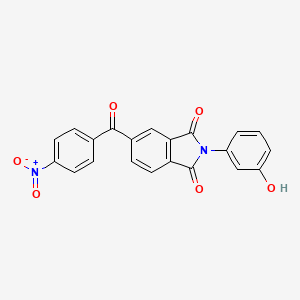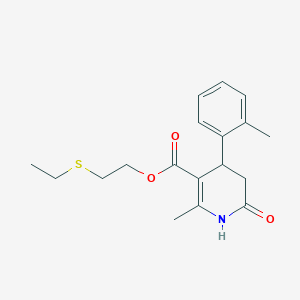![molecular formula C17H30N2O3 B5539042 ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)
ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazaspiro[5.5]undecane derivatives are a class of compounds known for their versatile chemical and biological properties. They are synthesized through various methods, including multi-component reactions (MCRs), spirocyclization of pyridine substrates, and focused microwave irradiation among others. These methodologies allow for the incorporation of functional groups, offering a wide range of chemical diversity.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives involves multi-component reactions, spirocyclization, and microwave-assisted synthesis. For instance, one-pot, multi-component reactions catalyzed by Et3N have been used for the synthesis of functionalized diazaspiro[5.5]undecane derivatives from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate (Jia Li et al., 2014). Moreover, the intramolecular spirocyclization of 4-substituted pyridines has been demonstrated as a method to construct diazaspiro[5.5]undecane derivatives, highlighting the efficiency of in situ activation of the pyridine ring (S. Parameswarappa & F. Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated using various spectroscopic techniques, including ultraviolet, infrared, NMR, and mass spectroscopy. These analyses confirm the structure of synthesized compounds and provide insights into their chemical behavior (S. Ahmed et al., 2012).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo a variety of chemical reactions, including dehydration, Michael addition, and reactions with electrophiles, leading to a wide range of functionalized compounds. These reactions are crucial for the synthesis of compounds with potential biological activities (K. Aggarwal et al., 2014).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points and solubility, are determined as part of their characterization. These properties are essential for understanding the compound's behavior in different environments and for its formulation in various applications.
Chemical Properties Analysis
The chemical properties, including reactivity and stability of diazaspiro[5.5]undecane derivatives, are influenced by their molecular structure and functional groups. Studies have explored the reactivity of these compounds in the presence of catalysts and under different conditions to optimize their synthesis and application potential (R. A. Kuroyan et al., 1983).
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
One-Pot Synthesis and Reaction Efficiency : A study by Li et al. (2014) demonstrated the first synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives through a one-pot, multi-component reaction. This process, catalyzed by Et3N, examined the impact of catalysts and temperature on reaction efficiency and yield, providing insights into the synthesis of functionally related compounds (Li et al., 2014).
Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles : Aggarwal et al. (2014) reported an efficient, catalyst-free synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and related structures via a [5 + 1] double Michael addition reaction. This approach highlights a method for synthesizing nitrogen-containing spiro heterocycles, which could be pertinent to the production of structurally similar compounds (Aggarwal et al., 2014).
Potential Pharmaceutical Utilities
CCR8 Antagonists for Treating Respiratory Diseases : Research by Norman (2007) identified 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists. These compounds show potential for treating chemokine-mediated diseases, especially respiratory diseases such as asthma and chronic obstructive pulmonary disease, indicating a pharmaceutical application for related diazaspiro[5.5]undecane derivatives (Norman, 2007).
Antimicrobial Activities : Thanusu et al. (2011) synthesized a series of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates and evaluated their antimicrobial activities. This work suggests the potential for diazaspiro[5.5]undecane derivatives to serve as antibacterial and antifungal agents, offering a pathway for the development of new antimicrobial compounds (Thanusu et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-(3-methylbutyl)-3-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-4-22-16(21)19-10-5-8-17(13-19)9-6-15(20)18(12-17)11-7-14(2)3/h14H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJCRGGOQAHRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC2(C1)CCC(=O)N(C2)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538959.png)
![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)
![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)


![N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)
![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)
![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)

![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)
